Cas no 1261640-69-0 (3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl)

3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl
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- Inchi: 1S/C13H7Cl5/c14-6-7-1-8(3-9(15)2-7)10-4-12(17)13(18)5-11(10)16/h1-5H,6H2
- InChI Key: WCLNZOVZWBRBTN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C1C=C(C=C(CCl)C=1)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 272
- XLogP3: 6.6
- Topological Polar Surface Area: 0
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003245-1g |
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl |
1261640-69-0 | 97% | 1g |
$1564.50 | 2023-09-03 |
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
Additional information on 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl: A Comprehensive Overview
The compound with CAS No. 1261640-69-0, commonly referred to as 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl, is a highly specialized organic molecule that has garnered significant attention in various scientific and industrial domains. This compound belongs to the family of biphenyl derivatives, characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and material science have further enhanced its utility across multiple sectors.
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl is a derivative of biphenyl, a class of compounds known for their stability and electronic properties. The molecule consists of two benzene rings connected by a single bond (C-C), with specific substituents attached to each ring. The substituents include chlorine atoms at positions 2, 4, and 5 on the first ring and a chloromethyl group (-CH₂Cl) at position 3' on the second ring. This specific substitution pattern imparts unique chemical and physical properties to the compound.
One of the most notable features of 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl is its high thermal stability. This attribute makes it an ideal candidate for applications in high-temperature environments. Recent studies have demonstrated its potential as a stabilizing agent in polymer composites, where it enhances the thermal resistance of materials without compromising their mechanical integrity. Furthermore, its electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices.
The synthesis of 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl involves a multi-step process that typically begins with the chlorination of biphenyl derivatives. The introduction of the chloromethyl group at position 3' is achieved through nucleophilic substitution reactions or other advanced organic synthesis techniques. Researchers have recently explored more efficient and environmentally friendly methods for synthesizing this compound, leveraging catalytic systems and green chemistry principles.
In terms of applications, 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl has found utility in several key areas:
- Materials Science: Its thermal stability and electronic properties make it suitable for use in high-performance polymers and composites.
- Pharmaceuticals: The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
- Environmental Science: Due to its stability and reactivity under specific conditions
Recent research has also highlighted the potential of 3'-Chloromethyl-2,tetraclorobifenil (as it is sometimes abbreviated) in energy storage technologies. Studies have shown that when incorporated into electrode materials for batteries or supercapacitors, this compound can significantly improve energy density and charge-discharge efficiency.
In conclusion, 3'-Chloromethyl-2,tetraclorobifenil (CAS No. 1261640-69-0) stands out as a versatile compound with a wide range of applications across diverse scientific disciplines. Its unique chemical structure, combined with advancements in synthetic methods, positions it as a valuable tool for addressing contemporary challenges in material science, pharmaceuticals, and energy technology. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.
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